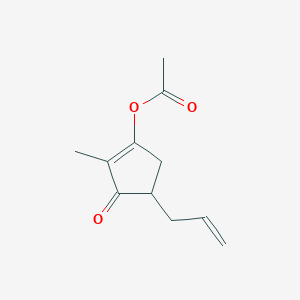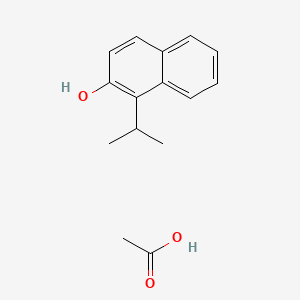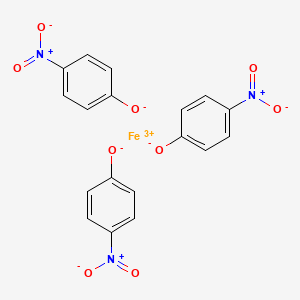
p-Nitrophenol iron(III) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Nitrophenol iron(III) salt is a compound that combines p-nitrophenol, an aromatic compound with a nitro group and a hydroxyl group, with iron(III) ions. P-Nitrophenol is commonly used as a raw material in various industries, including medicine, dyeing, printing, and pesticide manufacturing
Métodos De Preparación
Synthetic Routes and Reaction Conditions
P-Nitrophenol iron(III) salt can be synthesized through the reaction of p-nitrophenol with iron(III) chloride in an aqueous solution. The reaction typically involves dissolving p-nitrophenol in water and adding iron(III) chloride under controlled conditions to form the desired salt. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
P-Nitrophenol iron(III) salt undergoes various chemical reactions, including:
Oxidation: The iron(III) ions can act as oxidizing agents, facilitating the oxidation of organic compounds.
Reduction: The nitro group in p-nitrophenol can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group in p-nitrophenol can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium dithionite and zinc, as well as oxidizing agents like hydrogen peroxide. The reactions often require specific conditions, such as acidic or basic environments, to proceed efficiently .
Major Products Formed
The major products formed from these reactions include 4-aminophenol (from reduction) and various substituted phenols (from nucleophilic substitution). The specific products depend on the reagents and conditions used .
Aplicaciones Científicas De Investigación
P-Nitrophenol iron(III) salt has a wide range of scientific research applications, including:
Environmental Remediation: It is used in the degradation of pollutants such as p-nitrophenol in wastewater through advanced oxidation processes
Biomedical Research: It is studied for its potential use in drug delivery systems and as a therapeutic agent.
Industrial Applications: The compound is used in the synthesis of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of p-nitrophenol iron(III) salt involves the interaction of iron(III) ions with organic molecules. The iron(III) ions can facilitate redox reactions by cycling between different oxidation states, thereby generating reactive oxygen species such as hydroxyl radicals. These reactive species can degrade organic pollutants and facilitate various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to p-nitrophenol iron(III) salt include:
4-Nitrophenol: An aromatic compound with similar chemical properties but without the iron(III) component.
Iron(III) chloride: A common iron salt used in various chemical reactions.
4-Aminophenol: A reduction product of p-nitrophenol with different reactivity and applications.
Uniqueness
The presence of iron(III) ions allows for redox reactions that are not possible with p-nitrophenol alone, making it a valuable compound in environmental and industrial applications .
Propiedades
Número CAS |
64047-80-9 |
|---|---|
Fórmula molecular |
C18H12FeN3O9 |
Peso molecular |
470.1 g/mol |
Nombre IUPAC |
iron(3+);4-nitrophenolate |
InChI |
InChI=1S/3C6H5NO3.Fe/c3*8-6-3-1-5(2-4-6)7(9)10;/h3*1-4,8H;/q;;;+3/p-3 |
Clave InChI |
DLWSTDHFOJEBPI-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Fe+3] |
Números CAS relacionados |
100-02-7 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



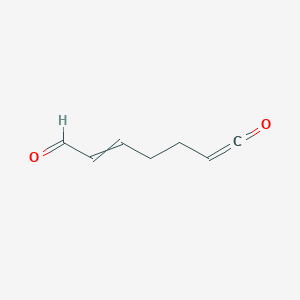
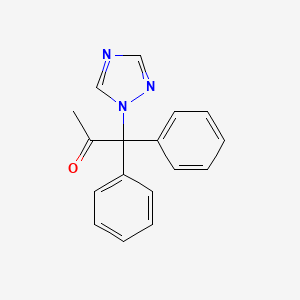
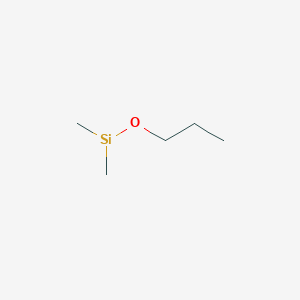
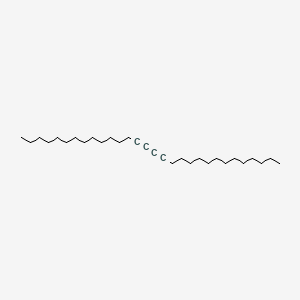
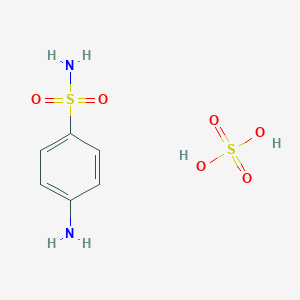


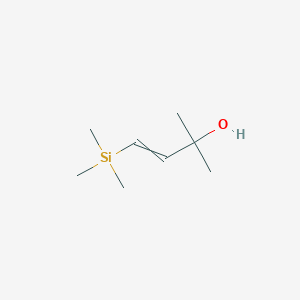

![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)
